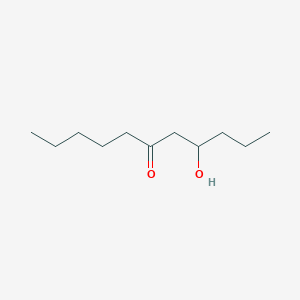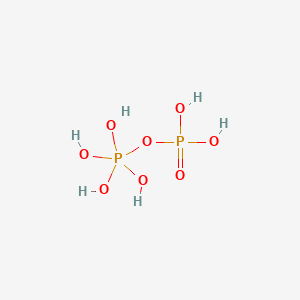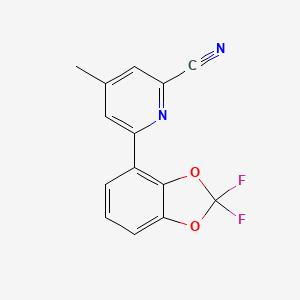![molecular formula C22H19N5O3 B14207752 Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl- CAS No. 824409-69-0](/img/structure/B14207752.png)
Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the piperazine and pyrazinyl groups. Key steps include:
Formation of the Acridine Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Group: This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Introduction of the Pyrazinyl Group: This can be achieved through nucleophilic substitution reactions, where the pyrazinyl group is introduced under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
科学的研究の応用
Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Key pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes .
類似化合物との比較
Similar Compounds
- Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)
- Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-methoxyphenyl)
Uniqueness
Compared to similar compounds, Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl- stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
824409-69-0 |
|---|---|
分子式 |
C22H19N5O3 |
分子量 |
401.4 g/mol |
IUPAC名 |
(1,3-dihydroxyacridin-9-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H19N5O3/c28-14-11-17-21(18(29)12-14)20(15-3-1-2-4-16(15)25-17)22(30)27-9-7-26(8-10-27)19-13-23-5-6-24-19/h1-6,11-13,28-29H,7-10H2 |
InChIキー |
RLPCWKZXSPOWIH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C4C(=CC(=CC4=NC5=CC=CC=C53)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate](/img/structure/B14207671.png)
![3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14207677.png)
![1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine](/img/structure/B14207681.png)
![2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14207684.png)

![2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B14207695.png)

![Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane](/img/structure/B14207704.png)

![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)


![1-Bromo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14207757.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14207764.png)
